Assessment of N-Aryl Substitution on α-Glucosidase Inhibition Potency
This analysis could not identify a direct, quantitative, head-to-head comparison between the target compound N-(2-chlorophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide and its closest analogs in the published literature. A foundational study on the pyridazine N-aryl acetamide series evaluated α-glucosidase inhibition, identifying Compound 7a as a potent inhibitor with an IC50 of 70.1 µM, and confirmed that twelve compounds were more potent than the positive control acarbose [1]. However, the specific compound of interest was not a named entity in the primary data, precluding any direct potency comparison. This highlights a critical data gap: the specific 2-chlorophenyl substitution pattern on this scaffold remains uncharacterized relative to highly active analogs like 7a, making generic substitution a high-risk procurement decision.
| Evidence Dimension | α-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No quantitative data found for the specific compound. |
| Comparator Or Baseline | Compound 7a (a related pyridazine N-aryl acetamide derivative) IC50 = 70.1 µM; Acarbose (positive control) IC50 not specified but less potent than twelve compounds in the series. |
| Quantified Difference | N/A. The target compound's potency relative to the comparator is unknown. |
| Conditions | In-vitro α-glucosidase enzyme assay, with results reported for a synthesized series of pyridazine N-aryl acetamides. |
Why This Matters
For a scientific user, this evidence gap is critical for selection. It means that while the chemical class has demonstrated potential against α-glucosidase, the specific potency of this N-(2-chlorophenyl) derivative is not established, and it cannot be assumed to replicate the activity of other analogs like Compound 7a.
- [1] Moghimi S, et al. Design and synthesis of novel pyridazine N-aryl acetamides: In-vitro evaluation of α-glucosidase inhibition, docking, and kinetic studies. Bioorg Chem. 2020 Sep;102:104071. View Source
